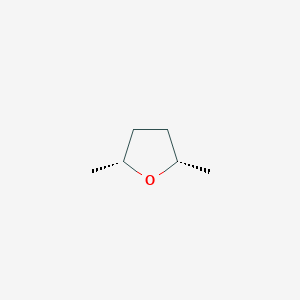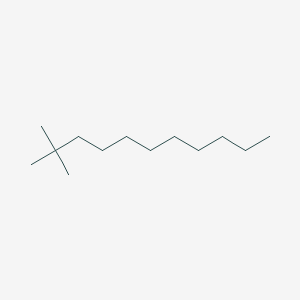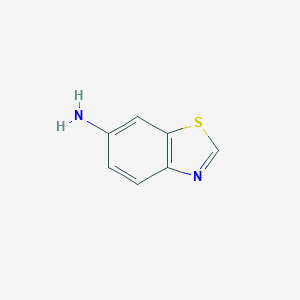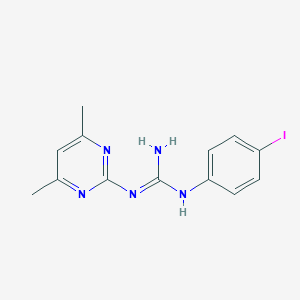
GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-IODOPHENYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the body, which can lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which can lead to changes in gene expression and cellular function. Additionally, guanidine has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has several advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize, making it readily available for use in research. Additionally, guanidine has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a variety of fields. However, one limitation of guanidine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)-. One area of future research could be to further investigate the compound's mechanism of action, which could help to identify new targets for drug development. Additionally, more research could be done to explore the potential therapeutic applications of guanidine, particularly in the treatment of inflammatory and pain-related conditions. Finally, further studies could be done to explore the potential limitations and drawbacks of using guanidine in lab experiments, which could help to improve the accuracy and reliability of research findings.
Synthesemethoden
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis process involves the reaction of 2,4-dimethylpyrimidine with iodobenzene to form 1-(4,6-dimethyl-2-pyrimidinyl)-3-iodobenzene. This compound is then reacted with guanidine hydrochloride to form the final product, guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)-.
Eigenschaften
CAS-Nummer |
16018-67-0 |
|---|---|
Produktname |
GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-IODOPHENYL)- |
Molekularformel |
C13H14IN5 |
Molekulargewicht |
367.19 g/mol |
IUPAC-Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine |
InChI |
InChI=1S/C13H14IN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |
InChI-Schlüssel |
FXESJLQSZQXLQR-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)I)C |
SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)I)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)I)C |
Andere CAS-Nummern |
16018-67-0 |
Synonyme |
1-(4,6-Dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)guanidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



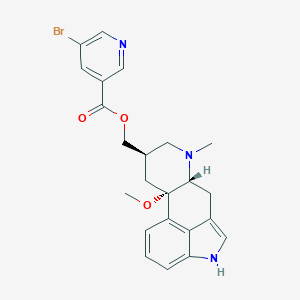
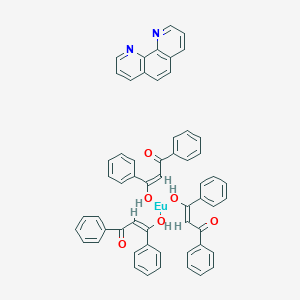
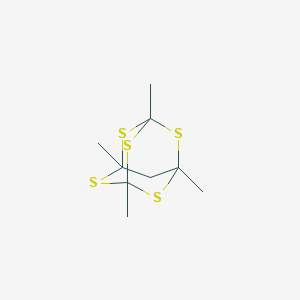
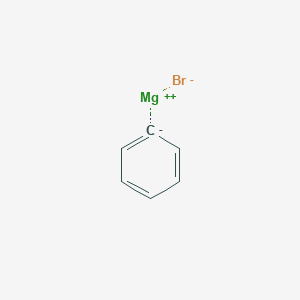
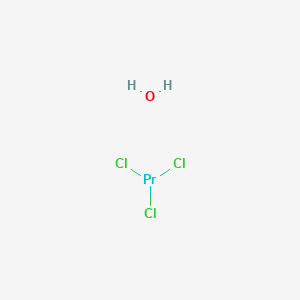
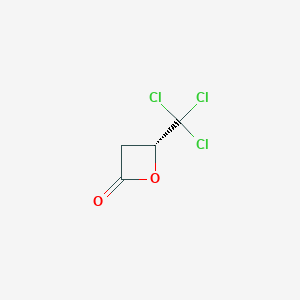
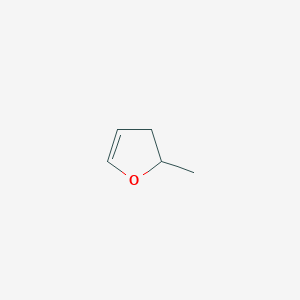
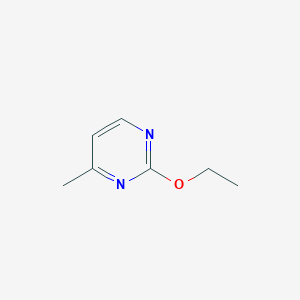
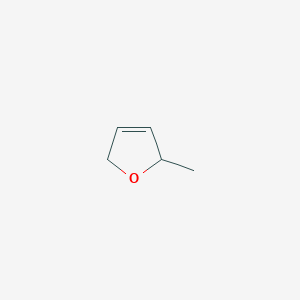
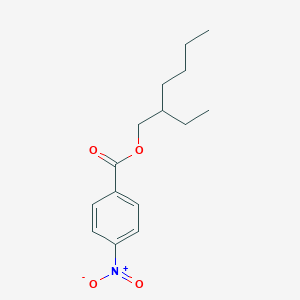
![1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one](/img/structure/B108602.png)
